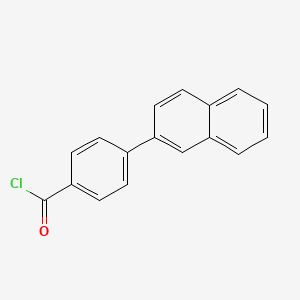
2-Chloro-7-ethyl-8-hydroxy-6-methoxynaphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-7-ethyl-8-hydroxy-6-methoxynaphthalene-1,4-dione is an organic compound belonging to the naphthoquinone family This compound is characterized by its unique structure, which includes a chloro group, an ethyl group, a hydroxy group, and a methoxy group attached to a naphthalene-1,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-ethyl-8-hydroxy-6-methoxynaphthalene-1,4-dione typically involves multi-step organic reactions. One common method includes the chlorination of 7-ethyl-8-hydroxy-6-methoxynaphthalene-1,4-dione using thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-ethyl-8-hydroxy-6-methoxynaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding hydroquinone using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of 2-chloro-7-ethyl-6-methoxy-1,4-naphthoquinone.
Reduction: Formation of 2-chloro-7-ethyl-8-hydroxy-6-methoxynaphthalene-1,4-diol.
Substitution: Formation of 2-amino-7-ethyl-8-hydroxy-6-methoxynaphthalene-1,4-dione.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in organic reactions.
Biology: Investigated for its antimicrobial and antifungal properties. It has shown potential in inhibiting the growth of certain bacterial and fungal strains.
Medicine: Explored for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells by disrupting cellular pathways.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-Chloro-7-ethyl-8-hydroxy-6-methoxynaphthalene-1,4-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) that cause oxidative stress in cells. This oxidative stress can lead to the disruption of cellular membranes, proteins, and DNA, ultimately inducing cell death. The compound also targets specific enzymes and proteins involved in cellular signaling pathways, further contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-8-hydroxy-6-methoxynaphthalene-1,4-dione
- 7-Ethyl-8-hydroxy-6-methoxynaphthalene-1,4-dione
- 2-Chloro-7-methoxynaphthalene-1,4-dione
Uniqueness
2-Chloro-7-ethyl-8-hydroxy-6-methoxynaphthalene-1,4-dione is unique due to the presence of both chloro and ethyl groups on the naphthoquinone core This structural feature enhances its reactivity and biological activity compared to similar compounds
Properties
CAS No. |
847667-04-3 |
|---|---|
Molecular Formula |
C13H11ClO4 |
Molecular Weight |
266.67 g/mol |
IUPAC Name |
2-chloro-7-ethyl-8-hydroxy-6-methoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C13H11ClO4/c1-3-6-10(18-2)4-7-9(15)5-8(14)13(17)11(7)12(6)16/h4-5,16H,3H2,1-2H3 |
InChI Key |
YWZZUMJKRKWHIM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C2C(=O)C=C(C(=O)C2=C1O)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Benzyl-3h-imidazo[4,5-f]quinoline](/img/structure/B11854253.png)
![5-Nitrobenzo[b][1]benzazepine-11-carbonitrile](/img/structure/B11854254.png)









![3-Methoxy-2-phenylimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B11854332.png)

